molecular formula C22H32N6O2 B11514060 1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](propyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](propyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B11514060
M. Wt: 412.5 g/mol
InChI Key: PJKCSBWQCIVFQO-UHFFFAOYSA-N
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Description

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its triazole ring.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the amide and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring with a cyclohexane ring and various functional groups. This structure provides it with distinct chemical and biological properties that are not found in simpler triazole derivatives.

Properties

Molecular Formula

C22H32N6O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-propylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C22H32N6O2/c1-4-13-28(18(29)14-17-24-21(23)27-26-17)22(11-6-5-7-12-22)20(30)25-19-15(2)9-8-10-16(19)3/h8-10H,4-7,11-14H2,1-3H3,(H,25,30)(H3,23,24,26,27)

InChI Key

PJKCSBWQCIVFQO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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